N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
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Overview
Description
N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-difluorophenylamine and 5-thiophen-2-ylfuran-2-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxamide compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 under mild conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]oxamide
- N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-furan-2-yl)ethyl]oxamide
Uniqueness
N’-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is unique due to the presence of both thiophene and furan rings in its structure, which may confer distinct electronic and steric properties compared to similar compounds. These features could influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4S/c19-10-3-4-11(20)12(8-10)22-18(25)17(24)21-9-13(23)14-5-6-15(26-14)16-2-1-7-27-16/h1-8,13,23H,9H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUJPAFMXPHGQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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